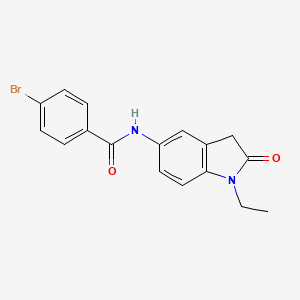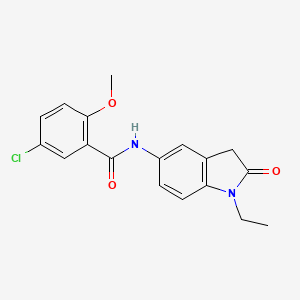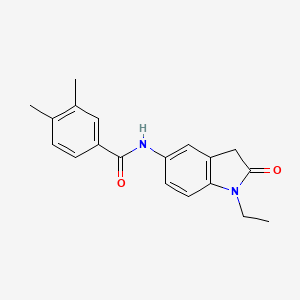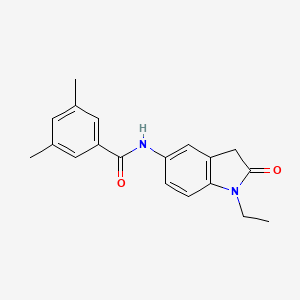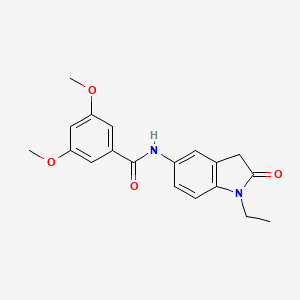![molecular formula C21H23N3O5S B6571885 3-ethyl-8-(4-phenoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021214-51-6](/img/structure/B6571885.png)
3-ethyl-8-(4-phenoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spirotetramat, a compound with a similar structure, is a second-generation insecticide developed by Bayer CropScience . It has a good efficacy and safety for crops .
Synthesis Analysis
The synthesis of similar compounds involves multi-step reaction sequences including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . Another compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, was synthesized in a simple, fast, and effective 3-step synthesis .Molecular Structure Analysis
The molecular structure of these compounds typically includes a diazaspiro[4.5]decane-2,4-dione core .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction .科学的研究の応用
3-ethyl-8-PBS has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of organic compounds, such as 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. It has also been used in the study of the mechanism of action of certain drugs, such as antifungal drugs. In addition, it has been used in the study of the biochemical and physiological effects of certain drugs, such as antifungal drugs.
作用機序
The mechanism of action of 3-ethyl-8-PBS is not fully understood. However, it is believed to act as an inhibitor of the enzyme squalene synthase, which is responsible for the synthesis of squalene. Squalene is an important precursor for the synthesis of cholesterol, and the inhibition of squalene synthase by 3-ethyl-8-PBS could lead to the decreased synthesis of cholesterol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-ethyl-8-PBS have not been extensively studied. However, it is believed to have antifungal activity, as well as the potential to reduce cholesterol levels. In addition, it has been suggested that it may have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
3-ethyl-8-PBS has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis can be easily accomplished. In addition, it has a low toxicity, which makes it a safe compound to work with. However, it is also important to note that it is a relatively unstable compound and is prone to degradation.
将来の方向性
Given the wide range of applications of 3-ethyl-8-PBS, there are many potential future directions for research. One potential area of research is the development of new methods of synthesis for the compound. Additionally, further research could be conducted into the biochemical and physiological effects of 3-ethyl-8-PBS, as well as its potential to reduce cholesterol levels. Finally, further research could be conducted into the development of new applications for the compound, such as its potential use in the synthesis of other organic compounds.
合成法
3-ethyl-8-PBS can be synthesized in a variety of ways. One of the most common methods is the condensation reaction of 4-phenoxybenzenesulfonyl chloride and 2-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in the presence of sodium hydroxide. This reaction is carried out in a sealed tube at room temperature and produces a white solid that is then purified using column chromatography. Other methods of synthesis include the reaction of 4-phenoxybenzenesulfonyl chloride and 2-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in the presence of sodium ethoxide and the reaction of 4-phenoxybenzenesulfonyl chloride and 2-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in the presence of sodium hydroxide.
特性
IUPAC Name |
3-ethyl-8-(4-phenoxyphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-2-24-19(25)21(22-20(24)26)12-14-23(15-13-21)30(27,28)18-10-8-17(9-11-18)29-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTNXLAHFCECHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(diethylsulfamoyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6571805.png)
![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B6571811.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6571823.png)
![3-ethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571835.png)
![3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571847.png)
![8-[2-(3,4-dimethoxyphenyl)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571861.png)
![N-[4-({3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide](/img/structure/B6571869.png)
![3-ethyl-8-(2,3,4-trimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571880.png)
![8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571891.png)
